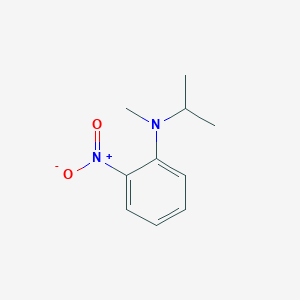

N-methyl-2-nitro-N-(propan-2-yl)aniline

Descripción

N-Methyl-2-nitro-N-(propan-2-yl)aniline (CAS: Not explicitly provided; inferred molecular formula: C₁₀H₁₄N₂O₂) is a substituted aniline derivative featuring:

- A nitro group (-NO₂) at the ortho (2nd) position of the aromatic ring.

- N-methyl (-CH₃) and N-isopropyl (propan-2-yl, -CH(CH₃)₂) groups on the nitrogen atom, making it a disubstituted tertiary amine.

This compound is primarily utilized in synthetic chemistry as an intermediate for ligand preparation in transition-metal catalysis, particularly nickel-based systems . Its synthesis involves sequential nucleophilic substitution and methylation steps, followed by nitro group reduction to yield diamine ligands .

Propiedades

IUPAC Name |

N-methyl-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8(2)11(3)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTXXXYJGCJQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-nitro-N-(propan-2-yl)aniline typically involves the nitration of N-methylaniline. One common method is the reaction of N-methylaniline with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction proceeds as follows:

N-methylaniline+HNO3→N-methyl-2-nitroaniline+H2O

The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-2-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Reduction: N-methyl-2-amino-N-propan-2-ylaniline.

Substitution: Various halogenated derivatives of this compound.

Oxidation: N-methyl-2-nitro-N-propan-2-ylbenzoic acid.

Aplicaciones Científicas De Investigación

N-methyl-2-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-methyl-2-nitro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key features of N-methyl-2-nitro-N-(propan-2-yl)aniline with analogous compounds:

Reactivity and Functional Group Influence

- Nitro Group Reactivity: The nitro group in this compound can be selectively reduced to an amine (-NH₂) using hydrogen gas and Pd/C, a critical step in synthesizing diamine ligands . This contrasts with non-nitro analogs like N,N-di(propan-2-yl)aniline, which lack such redox versatility . Steric effects from the isopropyl group may hinder electrophilic substitution reactions on the aromatic ring compared to less bulky derivatives like N,N-dimethyl-2-nitroaniline .

Steric and Electronic Effects :

- N,N-Di(propan-2-yl)aniline exhibits greater steric hindrance and lower basicity than this compound due to the absence of electron-withdrawing nitro groups .

- The ethynyl group in 3-ethynyl-N-(propan-2-yl)aniline introduces alkyne reactivity, enabling cross-coupling reactions absent in nitro-substituted analogs .

Actividad Biológica

N-methyl-2-nitro-N-(propan-2-yl)aniline, a compound belonging to the class of nitroanilines, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the nitro group () is significant as it can undergo reduction to form reactive intermediates that may interact with cellular components, influencing various biological processes.

The biological activity of this compound is primarily attributed to its ability to:

- Interact with Enzymes : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may act as enzyme inhibitors. This interaction can disrupt metabolic pathways, leading to cell death in certain cancer cells.

- Induce Oxidative Stress : By generating reactive oxygen species (ROS), this compound may induce oxidative stress in target cells, promoting apoptosis (programmed cell death) particularly in cancerous tissues.

- Antimicrobial Activity : Preliminary studies have suggested that similar nitroanilines exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with DNA replication.

Antimicrobial Activity

A study examining a range of nitroaniline derivatives indicated that this compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and safety.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values demonstrating its potency:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 4.5 |

These findings highlight the potential use of this compound in cancer therapeutics, particularly due to its selective toxicity towards malignant cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A research team investigated the antimicrobial properties of this compound against a panel of clinical isolates. They found that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, suggesting a possible role in treating antibiotic-resistant infections. -

Cancer Cell Line Testing :

In a study exploring novel anticancer agents, this compound was tested against several human cancer cell lines. The results indicated that the compound induced apoptosis through ROS generation, making it a candidate for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.